N-[cyano(phenyl)methyl]acetamide
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Overview
Description
N-[cyano(phenyl)methyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(phenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-[cyano(phenyl)methyl]acetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine . Reaction conditions often involve heating and stirring, with or without solvents, depending on the desired product.
Major Products Formed: The major products formed from reactions involving this compound are often heterocyclic compounds. For example, the reaction with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . Other reactions can produce pyridines, thiophenes, and other heterocyclic structures .
Scientific Research Applications
N-[cyano(phenyl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, derivatives of cyanoacetamides have shown potential as chemotherapeutic agents due to their diverse biological activities . The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[cyano(phenyl)methyl]acetamide involves its ability to act as a nucleophile due to the presence of the cyano and acetamide groups. These functional groups enable the compound to participate in various condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives and their applications in biological systems.
Comparison with Similar Compounds
N-[cyano(phenyl)methyl]acetamide can be compared with other cyanoacetamide derivatives, such as N-methyl cyanoacetamide and N-phenyl cyanoacetamide. These compounds share similar reactivity due to the presence of the cyano and acetamide groups but differ in their substituents, which can influence their chemical and biological properties . The unique combination of the cyano and phenyl groups in this compound makes it particularly valuable for the synthesis of specific heterocyclic compounds and for applications in medicinal chemistry .
Properties
CAS No. |
39149-34-3 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[cyano(phenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3,(H,12,13) |
InChI Key |
MBNOLOZOQWTWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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